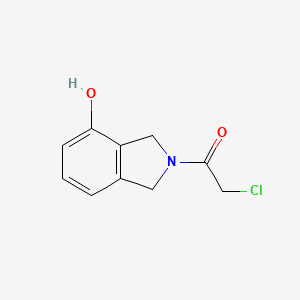

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-4-10(14)12-5-7-2-1-3-9(13)8(7)6-12/h1-3,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPZUNVIBSGNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CCl)C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation of 4-Hydroxy-2,3-dihydro-1H-isoindole

The most widely reported method involves direct acylation of the isoindoline nitrogen using chloroacetyl chloride. This approach leverages the nucleophilic character of the secondary amine in the isoindoline ring.

Procedure :

-

Substrate Preparation : 4-Hydroxy-2,3-dihydro-1H-isoindole is synthesized via reduction of 4-hydroxyisoindolin-1-one using sodium borohydride or catalytic hydrogenation.

-

Reaction Conditions :

-

Chloroacetyl chloride (1.2–2.0 equiv) is added dropwise to a stirred solution of 4-hydroxyisoindoline in anhydrous acetonitrile or dichloromethane at 0–5°C.

-

Triethylamine (1.5–3.0 equiv) is used to scavenge HCl, preventing side reactions.

-

Reaction proceeds for 2–6 hours at room temperature, monitored by TLC or HPLC.

-

Yield : 65–92% (depending on purity of starting material and reaction scale).

Alternative Pathways and Optimization

Mannich Base Intermediate Alkylation

A patent-derived method (CN103554036B) utilizes Mannich base intermediates for regioselective functionalization:

-

Mannich Base Formation :

-

Chloroacetylation :

Table 1 : Comparison of N-Acylation vs. Mannich Base Routes

| Parameter | N-Acylation Route | Mannich Base Route |

|---|---|---|

| Yield | 65–92% | 70–85% |

| Byproducts | <5% | <3% |

| Reaction Time | 2–6 hours | 6–8 hours (two-step) |

| Scalability | Suitable for >100g scale | Limited by Mannich base stability |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements (EP3280710B1) highlight flow chemistry for improved safety and efficiency:

-

Microreactor Setup :

-

Workup :

Advantages :

-

Reduced exposure to hazardous reagents (chloroacetyl chloride).

Critical Parameters Affecting Yield and Purity

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Ethanol/hexane mixtures (1:1 v/v) yield high-purity crystals (mp 145–147°C).

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–40%) resolves minor impurities.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: : The chloro group can be reduced to form an amine or other reduced derivatives.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation Products: : Ketones, carboxylic acids, and their derivatives.

Reduction Products: : Amines and other reduced derivatives.

Substitution Products: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Features

The table below highlights key differences between the target compound and analogs from the evidence:

*Hypothesized based on IUPAC nomenclature.

Key Observations:

- Hydroxy Group Impact: The target compound’s 4-hydroxy isoindoline moiety may confer higher aqueous solubility compared to non-polar substituents (e.g., 4-chlorophenyl in or methylthiazole in ). This could enhance bioavailability in drug design .

- Chloroethanone Reactivity: The α-chloroketone group is a common electrophilic warhead in covalent inhibitors. Its reactivity is modulated by adjacent substituents; for example, electron-withdrawing groups (e.g., 4-chlorophenyl in ) may increase electrophilicity compared to the hydroxy group .

- Scaffold Diversity: Indole () and isoindole () cores are prevalent in bioactive molecules.

Pharmacological and Industrial Relevance

- Target Compound: The hydroxy group may reduce metabolic oxidation compared to methyl or chloro substituents, extending half-life in vivo. Potential applications include protease or kinase inhibition, analogous to ’s indole-ethanone derivatives in bioorganic studies .

- Analogs :

Biological Activity

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, with the CAS number 2060024-62-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| CAS Number | 2060024-62-4 |

| MDL Number | MFCD30498893 |

| Purity | ≥95% |

Structural Characteristics

The structure of this compound features a chloro group and a hydroxyl group on an isoindole framework, which may contribute to its biological properties.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives of isoindole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the isoindole structure could enhance antimicrobial potency, suggesting a similar potential for this compound .

- Mechanism of Action : The proposed mechanism involves the interaction of the hydroxyl group with bacterial cell membranes, leading to disruption and subsequent cell death. Additionally, the chlorine atom may participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets .

Research Findings

Research has shown that compounds with similar structures exhibit:

- Broad-spectrum antimicrobial activity : Effective against both gram-positive and gram-negative bacteria.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | Low |

In Vitro Studies

In vitro studies have demonstrated that certain derivatives of isoindole compounds exhibit significant antimicrobial activity at concentrations ranging from 50 to 400 µg/mL . The minimum inhibitory concentrations (MICs) for these compounds were comparable to established antibiotics, indicating their potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of a precursor ketone (e.g., using thionyl chloride) followed by coupling with a 2,3-dihydro-1H-isoindol-4-ol moiety. Similar routes are described for structurally related compounds, such as the synthesis of 1-(4-hydroxyphenyl)-2-chloroethanol from 2-Chloro-1-(4-hydroxyphenyl)ethanone . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like hydrolysis of the chloro group.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the isoindoline ring and hydroxy group. Aromatic protons appear in the 6.5–7.5 ppm range, while the chloroethyl ketone moiety shows characteristic signals near δ 4.5–5.0 ppm (CHCl) and δ 3.0–3.5 ppm (isoindoline CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 226.0432 for CHClNO) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally analogous dihydroisoindole derivatives .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : The compound is classified under hazard codes H301 (toxic if swallowed) and H314 (causes severe skin burns). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Emergency measures include rinsing with water for skin exposure and immediate medical consultation .

Advanced Research Questions

Q. How can discrepancies in reported melting points or solubility data be resolved?

- Methodological Answer : Conflicting data may arise from polymorphic forms or impurities. Techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct endothermic peaks.

- Recrystallization : Test solvents of varying polarity (e.g., ethanol, DMSO) to isolate pure crystalline forms.

- Thermogravimetric Analysis (TGA) : Detects solvent or moisture content affecting melting behavior .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Combine multiple techniques:

- X-ray Diffraction : Definitive proof of molecular geometry, as applied to resolve dihydroisoindole derivatives with ambiguous NMR assignments .

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values.

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals in complex aromatic systems .

Q. What computational modeling approaches are suitable for studying this compound’s reactivity or interactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic sites (e.g., chloroethyl ketone reactivity) and optimize transition states for substitution reactions.

- Molecular Docking : Screen interactions with biological targets (e.g., HDAC enzymes) using the isoindoline ring as a pharmacophore. Similar frameworks are used for hydroxypyrimidine derivatives .

Q. How can synthetic yields be improved for large-scale preparation?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the isoindoline ring.

- Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition of the chloroethyl group.

- Flow Chemistry : Enhances reproducibility for multi-step syntheses, as demonstrated for chlorinated ketone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.